(Z)-2-Penten-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-pent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSIZIIPFNVMHF-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878754 | |
| Record name | cis-Pent-2-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green diffusive aroma | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 °C. @ 760.00 mm Hg | |
| Record name | (E)-2-Penten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.844-0.850 | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1576-95-0, 1576-96-1 | |
| Record name | cis-2-Penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Penten-1-ol, (2Z)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Penten-1-ol, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | cis-Pent-2-ene-1-ol | |
| Source | EPA DSSTox | |
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| Record name | cis-pent-2-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |
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| Record name | 2-PENTEN-1-OL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |
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| Record name | (E)-2-Penten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Methodologies for Cis 2 Penten 1 Ol
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for producing the cis isomer of 2-penten-1-ol with high purity.
Asymmetric Synthesis utilizing Chiral Catalysis
Asymmetric synthesis introduces chirality into a molecule, and the use of chiral catalysts is a primary method for achieving this. slideshare.net For allylic alcohols like cis-2-penten-1-ol, chiral catalysts can facilitate reactions such as asymmetric hydrogenation or epoxidation to produce a specific enantiomer. mdpi.com For instance, zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is a powerful method for asymmetric C-C bond formation, leading to chiral intermediates that can be converted to the desired alcohol. jst.go.jp Vanadium-based catalysts, particularly in complex with bis-hydroxamic acid ligands, have been employed for the enantioselective epoxidation of meso-secondary allylic alcohols, which can be a pathway to chiral building blocks for compounds like cis-2-penten-1-ol. nih.gov
Enantioselective and Enantiospecific Transformations
Enantioselective strategies aim to convert a prochiral substrate into a chiral product, favoring one enantiomer over the other. slideshare.net This can be achieved through methods like kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. For example, lipase-catalyzed acetylation can be used to separate enantiomers of chiral alcohols. jst.go.jp Enantiospecific transformations, on the other hand, involve the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product.
Chiral Building Block Strategies
The use of chiral building blocks is a fundamental approach in the synthesis of complex chiral molecules. researchgate.net This strategy involves incorporating a readily available, enantiomerically pure molecule into the synthesis. For the synthesis of cis-2-penten-1-ol, a suitable chiral starting material could be a smaller, functionalized molecule that already possesses the desired stereochemistry at a key position. These building blocks can be derived from natural sources (the chiral pool) or synthesized through asymmetric catalysis. For example, chiral alcohols can be synthesized via the asymmetric catalytic hydrogenation of carbonyl compounds.
Stereochemical Control in Allylic Systems
Controlling the stereochemistry in allylic systems is a significant challenge in organic synthesis. acs.org The geometry of the double bond and the stereocenter at the allylic position must be precisely controlled. For cis-2-penten-1-ol, this involves ensuring the cis (or Z) configuration of the double bond between carbons 2 and 3. cymitquimica.com Methods to achieve this include the semi-hydrogenation of a corresponding alkyne using a Lindlar catalyst, which is known to produce cis-alkenes. tandfonline.com The stereochemical outcome of reactions on allylic alcohols can be influenced by factors such as hydrogen bonding between the hydroxyl group and the reagent. acs.org
Multistep Chemical Synthesis Pathways
The synthesis of cis-2-penten-1-ol often involves a series of sequential reactions.
Aldol (B89426) Coupling Reactions
While direct information on the use of aldol coupling for the synthesis of cis-2-penten-1-ol is not prevalent in the provided context, aldol reactions are a powerful tool for C-C bond formation and could theoretically be employed. acs.orgchemistrydocs.com A retrosynthetic analysis might involve disconnecting the molecule to reveal an aldehyde and a nucleophilic component that could be joined via an aldol reaction. Subsequent dehydration and reduction steps would be necessary to yield the target allylic alcohol. The stereoselectivity of the aldol reaction itself, and the subsequent steps, would be critical in obtaining the desired cis isomer.
A more documented multistep synthesis involves the reaction of 1-chloro-4-hydroxy-2-butene with methyl magnesium bromide. google.com Another approach is the semi-hydrogenation of 2-pentyn-1-ol (B105750). tandfonline.com This precursor can be synthesized from propargyl alcohol. tandfonline.com
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 2-Pentyn-1-ol | Lindlar's Catalyst, H₂ | cis-2-Penten-1-ol | 89.2 | tandfonline.com |
| 1-Chloro-4-hydroxy-2-butene | Methyl magnesium bromide | cis-2-Penten-1-ol | - | google.com |
Ring-Closing Metathesis for Macrocycle Formation
While cis-2-Penten-1-ol itself is not directly subjected to ring-closing metathesis (RCM), its structural motif as an allylic alcohol is a fundamental building block in the synthesis of more complex molecules that do undergo RCM. Allylic alcohols and their derivatives are crucial for constructing the diene precursors necessary for metathesis reactions. For instance, the synthesis of macrocyclic compounds often involves the strategic placement of terminal olefins, which can be derived from the functionalization of allylic alcohols like cis-2-Penten-1-ol. The hydroxyl group can be used to link to another part of the molecule, and the double bond can participate in the metathesis reaction with another double bond to form a large ring structure.
Catalytic Hydrogenation of Precursors
A primary and stereoselective method for synthesizing cis-2-Penten-1-ol is the partial hydrogenation of 2-pentyn-1-ol. tandfonline.com This reaction requires a catalyst that can selectively reduce the alkyne to a cis-alkene without further reducing the alkene to an alkane. The most common and effective catalyst for this transformation is Lindlar's catalyst. tandfonline.comamericanelements.comwikipedia.org Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. americanelements.com The "poisoning" deactivates the palladium catalyst just enough to prevent the over-reduction of the resulting cis-alkene.
The reaction is typically carried out by bubbling hydrogen gas through a solution of 2-pentyn-1-ol in the presence of the Lindlar catalyst. tandfonline.com The stereoselectivity of this hydrogenation is high, yielding the desired cis-isomer in significant quantities. tandfonline.com
Table 1: Catalytic Systems for Hydrogenation of 2-Pentyn-1-ol to cis-2-Penten-1-ol
| Catalyst | Precursor | Product | Key Features |
| Lindlar's Catalyst (Palladium/CaCO3/Lead) | 2-Pentyn-1-ol | cis-2-Penten-1-ol | High stereoselectivity for the cis-isomer. tandfonline.comamericanelements.comwikipedia.org |
| Sodium in liquid ammonia (B1221849) | 2-Pentyn-1-ol | trans-2-Penten-1-ol (B74409) | Produces the trans-isomer. tandfonline.com |
Hydroformylation-Hydrogenation Tandem Reactions
The synthesis of pentenols, including cis-2-Penten-1-ol, can be achieved through a hydroformylation-hydrogenation tandem reaction starting from 1,3-butadiene. rsc.orgreverso.net Hydroformylation, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. researchgate.net In the case of 1,3-butadiene, hydroformylation can lead to a mixture of pentenal isomers. Subsequent in-situ or separate hydrogenation of the aldehyde group yields the corresponding pentenols. rsc.org
Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are commonly employed for hydroformylation reactions. rsc.orgrsc.org By carefully selecting the catalyst system and reaction conditions (temperature, pressure, solvent), the selectivity towards the desired pentenol isomer can be influenced. For instance, a rhodium-catalyzed process has been described for the production of 3- and 4-pentenols from 1,3-butadiene. rsc.org Further isomerization and hydrogenation steps would be necessary to convert these intermediates into cis-2-Penten-1-ol. This tandem approach is an atom-economical route to access these valuable alcohols from a simple diene feedstock. researchgate.net
Chemo-enzymatic and Enzymatic Synthesis Routes
Chemo-enzymatic and purely enzymatic methods offer highly selective pathways for the synthesis and resolution of chiral alcohols, including derivatives of pentenol. While direct enzymatic synthesis of cis-2-Penten-1-ol is not widely documented, enzymatic kinetic resolution is a powerful tool to separate enantiomers of racemic alcohols or their precursors.
For example, lipases are commonly used for the enantioselective acylation or hydrolysis of esters. In a typical kinetic resolution, a racemic mixture of a pentenol derivative could be subjected to a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which will selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This method is particularly valuable for producing optically pure forms of related chiral compounds.
Novel Reagents and Methodologies in cis-2-Penten-1-ol Synthesis
Recent advances in catalysis have introduced new reagents and methods applicable to the synthesis of allylic alcohols like cis-2-Penten-1-ol. Ruthenium-catalyzed transfer hydrogenation reactions have emerged as a powerful tool for C-C bond formation. For instance, acyclic 1,3-dienes such as butadiene can be coupled with alcohols or aldehydes to form substituted allylic alcohols. nih.gov This methodology avoids the need for pre-formed organometallic reagents and proceeds through a hydrogen transfer mechanism. nih.gov
Iridium-catalyzed isomerization of primary allylic alcohols presents another modern approach. acs.org While often used to convert allylic alcohols to aldehydes, the principles can be applied in reverse or to selectively isomerize other alkene isomers to the desired cis-2-pentenol. The choice of ligand on the iridium center is crucial for controlling the reaction's outcome. acs.org
Synthesis of Deuterated or Labeled cis-2-Penten-1-ol for Mechanistic Studies
The synthesis of isotopically labeled compounds, such as deuterated cis-2-Penten-1-ol, is crucial for elucidating reaction mechanisms. Deuterium (B1214612) labeling allows researchers to track the fate of specific hydrogen atoms during a chemical transformation, providing insights into bond-breaking and bond-forming steps. This is often accomplished by studying the kinetic isotope effect (KIE), where the rate of a reaction with a deuterated substrate is compared to the rate with an unlabeled substrate.
For example, to study the mechanism of a palladium-catalyzed allylic substitution reaction, a deuterated version of cis-2-Penten-1-ol could be synthesized. This might involve starting with a deuterated precursor, such as a deuterated version of 2-pentyn-1-ol, and then carrying out the catalytic hydrogenation as previously described. The position of the deuterium label (e.g., at the hydroxyl group, or on the carbon backbone) would be chosen based on the specific mechanistic question being investigated.
Reaction Mechanisms and Organic Transformations of Cis 2 Penten 1 Ol
Oxidation Reactions
The oxidation of cis-2-penten-1-ol, an allylic alcohol, targets the hydroxyl group. The specific product depends on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), typically convert primary alcohols to aldehydes. In this case, the oxidation of cis-2-penten-1-ol would yield cis-2-pentenal, preserving the configuration of the double bond. The reaction involves the conversion of the hydroxyl group to a carbonyl group while retaining the C=C double bond.
Stronger oxidizing agents can lead to further oxidation. The compound is noted to be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. fishersci.cachemicalbook.comchemicalbook.com The presence of both a hydroxyl group and a double bond allows for various oxidation reactions. cymitquimica.com
Reduction Reactions
The synthesis of cis-2-penten-1-ol can be achieved through the reduction of an alkyne. Specifically, the semi-hydrogenation of 2-pentyn-1-ol (B105750) using Lindlar's catalyst yields cis-2-penten-1-ol with high selectivity (89.2% yield). tandfonline.com This catalytic process adds hydrogen across the triple bond, resulting in a cis-alkene. In contrast, reduction of the same acetylenic carbinol with sodium in liquid ammonia (B1221849) produces the trans-isomer. tandfonline.com
Reduction of cis-2-penten-1-ol itself would typically involve the hydrogenation of the carbon-carbon double bond. Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas would be expected to reduce the double bond, yielding 1-pentanol (B3423595).
Reaction Kinetics and Gas-Phase Tropospheric Chemistry
cis-2-Penten-1-ol is a biogenic volatile organic compound (BVOC) emitted by plants, particularly in response to injury. researchgate.netresearchgate.net Its presence in the atmosphere makes its gas-phase reactions with common tropospheric oxidants, such as the hydroxyl radical (OH) and ozone (O₃), significant degradation pathways. researchgate.net
The gas-phase reaction of cis-2-penten-1-ol with the hydroxyl radical is a primary atmospheric degradation pathway. The rate coefficient for this reaction has been determined at 298 K using a relative rate technique.
Table 1: Rate Coefficient for the Reaction of cis-2-Penten-1-ol with OH Radical
| Reactant | Rate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |
|---|
The oxidation initiated by the OH radical proceeds mainly through the addition of OH to the C=C double bond. researchgate.net This leads to the formation of several carbonyl compounds as primary products.
Table 2: Molar Yields of Products from OH-Initiated Oxidation of (Z)-2-Penten-1-ol
| Product | Molar Yield (%) | Source |
|---|---|---|
| Propanal | 91 ± 13 | researchgate.net |
| Glycolaldehyde (B1209225) | 87 ± 11 | researchgate.net |
Ozonolysis is another significant oxidation pathway for cis-2-penten-1-ol in the atmosphere. researchgate.netacs.orgnih.gov The reaction involves the addition of ozone to the double bond, forming a primary ozonide that quickly decomposes into carbonyl compounds and Criegee intermediates.
Several studies have measured the rate coefficient for the gas-phase reaction between cis-2-penten-1-ol and ozone at room temperature.
Table 3: Rate Coefficients for the Gas-Phase Reaction of cis-2-Penten-1-ol with Ozone
| Rate Coefficient (k_O₃) at ~296 K (cm³ molecule⁻¹ s⁻¹) | Method | Source |
|---|---|---|
| (1.1 ± 0.2) × 10⁻¹⁶ | Absolute | researchgate.netacs.orgnih.govresearchgate.net |
| (1.15 ± 0.07) × 10⁻¹⁶ | Not specified | researchgate.net |
A temperature-dependent study provided the following Arrhenius expression for the reaction over a temperature range of 273-333 K: k(T) = (2.32 ± 1.94) × 10⁻¹⁵ exp(–(902 ± 265) / T) cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net
The products identified from the ozonolysis of cis-2-penten-1-ol include smaller aldehydes and functionalized carbonyls.
Table 4: Molar Yields of Products from the Ozonolysis of cis-2-Penten-1-ol
| Product | Molar Yield (%) | Source |
|---|---|---|
| Acetaldehyde | 13 ± 5 | researchgate.net |
| 2-Hydroxypropanal | 10 ± 2 | researchgate.net |
The high reactivity of cis-2-penten-1-ol with both OH radicals and ozone indicates that it has a relatively short atmospheric lifetime. acs.orgnih.gov This lifetime (τ) can be estimated using the measured rate coefficients and the average atmospheric concentrations of the oxidants.
Lifetime with respect to OH radicals: τ_OH = 1 / (k_OH * [OH]), where [OH] is the average concentration of OH radicals (~2 x 10⁶ molecules cm⁻³).
Lifetime with respect to ozone: τ_O₃ = 1 / (k_O₃ * [O₃]), where [O₃] is the average concentration of ozone (~7 x 10¹¹ molecules cm⁻³). nih.gov
Based on the rate coefficients, the atmospheric lifetime of cis-2-penten-1-ol is on the order of hours, indicating it is removed from the atmosphere relatively quickly near its emission sources. acs.orgnih.gov The oxidation of this compound contributes to the formation of secondary organic aerosols and other atmospheric pollutants like smaller aldehydes. researchgate.net
Ozone Reaction Pathways
Interaction with Ionic Species
cis-2-Penten-1-ol can interact with various ionic and highly reactive species. It is used in the synthesis of 1-bromo-pent-2-ene (B12366868) through a reaction with phosphorus tribromide and pyridine. fishersci.cachemicalbook.comthermofisher.com This reaction involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by the bromide ion.
In the context of atmospheric chemistry, cis-2-penten-1-ol reacts rapidly with chlorine atoms. The rate coefficient for this reaction at 298 K is approximately (3.00 ± 0.49) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. ebi.ac.ukresearchgate.net Theoretical and experimental studies show that the reaction proceeds predominantly through the addition of the chlorine atom to the C=C double bond, with H-atom abstraction being a minor channel. researchgate.net The identified products from this reaction include (Z)-2-pentenal, chlorobutyraldehyde, propionaldehyde, and acetaldehyde. ebi.ac.ukresearchgate.net
Acidic ionic liquids, such as [HNMP]HSO₄, have been used as catalysts in the allylic rearrangement of related unsaturated alcohols, demonstrating the interaction of the alcohol functionality with ionic media to facilitate isomerization. chemicalbook.com
Stereospecificity in Chemical Transformations
The cis-geometry of the double bond in cis-2-penten-1-ol plays a directing role in many of its chemical reactions, leading to stereospecific outcomes where the stereochemistry of the reactant determines the stereochemistry of the product.
Hydrogenation: The catalytic hydrogenation of the double bond in allylic alcohols can be influenced by the geometry of the starting material. In the presence of metal catalysts like palladium (Pd) or platinum (Pt) nanoparticles, cis-2-penten-1-ol can be reduced to 1-pentanol. Studies have shown that the conversion of cis-2-penten-1-ol can be significantly greater than its trans-isomer under similar conditions. For instance, using certain palladium nanoparticle catalysts, conversions of cis-2-penten-1-ol were reported to be between 39% and 100%, yielding 1-pentanol as a major product. rsc.org
Halocyclization: The alcohol can be converted into an ester, such as an ethenetricarboxylate derivative. The subsequent reaction of these derivatives with Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can proceed stereospecifically. For example, related (Z)-2-alkenyl esters undergo cyclization to form trans-substituted γ-lactone diastereomers. cdnsciencepub.com This indicates that the cis-configuration of the starting material directly controls the relative stereochemistry of the newly formed stereocenters in the cyclic product.
Oxidation: The oxidation of cis-2-penten-1-ol to the corresponding aldehyde, (Z)-2-pentenal, must be performed with reagents that preserve the double bond geometry. The choice of oxidizing agent is critical for maintaining stereospecificity.
Table 1: Examples of Stereospecific Reactions Involving cis-2-Penten-1-ol Derivatives
| Reaction Type | Reagents/Catalyst | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Hydrogenation | Pd or Pt Nanoparticles, H₂ | Saturated Alcohol (1-Pentanol) | Reduction of the double bond. The cis-isomer can show higher reactivity than the trans-isomer. rsc.org |
| Halocyclization | AlCl₃ or FeCl₃ on an alkenyl ester derivative | Halogenated γ-lactone | Proceeds stereospecifically to give trans-substituted products from the (Z)-alkenyl ester. cdnsciencepub.com |
Allylic Rearrangements and Their Mechanistic Insights
Allylic alcohols like cis-2-penten-1-ol are prone to allylic rearrangements, where a reaction at the allylic position is accompanied by a shift of the double bond. These transformations can proceed through various mechanisms, including nucleophilic, electrophilic, and pericyclic pathways. researchgate.net
A key type of allylic rearrangement is the SN2' reaction, where a nucleophile attacks the carbon at the opposite end of the double bond (the γ-position), causing the displacement of the leaving group from the α-position and a shift of the double bond. wikipedia.org For cis-2-penten-1-ol, the hydroxyl group must first be converted into a better leaving group (e.g., a halide or tosylate) for such reactions to occur.
Gold-Catalyzed Dehydrative Alkoxylation: Transition metal catalysis offers a direct route for allylic rearrangements. Gold(I) complexes, for instance, can catalyze the intermolecular dehydrative alkoxylation of allylic alcohols. nih.gov In these reactions, an alcohol nucleophile adds preferentially to the γ-position of the allylic alcohol, with the hydroxyl group departing from the α-position. This process involves a 1,3-allylic transposition and occurs with high regio- and stereospecificity, favoring the formation of the E (trans) stereoisomer of the product. The mechanism is believed to proceed via a gold-π-alkene intermediate, with the nucleophilic attack occurring syn to the departing hydroxyl group. nih.gov
Iron-Mediated 1,3-OH Migration: While demonstrated on tertiary allylic alcohols, iron(II) chloride (FeCl₂) has been shown to mediate the 1,3-migration of a hydroxyl group. acs.org The proposed mechanism involves coordination of FeCl₂ to the alkoxide, cleavage of the C-O bond to form an allylic carbocation, and subsequent attack of the iron-oxo species at the 3-position. This process shows that an intimate ionic pair could be involved, influencing the diastereoselectivity of the rearrangement. acs.org
researchgate.netresearchgate.net Sigmatropic Rearrangements: If cis-2-penten-1-ol is converted into a suitable derivative, it can undergo sigmatropic rearrangements. For example, allylic alcohols can be converted to allylic cyanates, which rapidly undergo a researchgate.netresearchgate.net sigmatropic rearrangement to form allylic isocyanates. researchgate.net This concerted, pericyclic pathway is highly stereospecific, with the stereochemistry of the starting material translating into the product.
Mechanisms of Carbon-Carbon Bond Formation involving cis-2-Penten-1-ol
Cis-2-penten-1-ol is a valuable C5 building block, and its derivatives can be used in various carbon-carbon bond-forming reactions. The mechanism of these reactions often relies on converting the hydroxyl group into a good leaving group or activating the molecule in other ways.
Alkylation via an Organometallic Reagent: A classic strategy involves converting the alcohol into an allylic halide, such as cis-1-chloro-2-pentene. This halide can then act as an electrophile in an SN2 reaction with a suitable nucleophile. A notable example is the synthesis of cis-jasmone. tandfonline.com In this synthesis, cis-2-pentenyl chloride is treated with the sodium salt of 3-methyl-2-cyclopentenone, formed by deprotonation with sodium amide in liquid ammonia. The enolate acts as a nucleophile, attacking the carbon bearing the chlorine and displacing it to form the new carbon-carbon bond, with the stereochemistry of the cis-double bond preserved in the final product. tandfonline.com
Intramolecular Ene Reaction: The derivatives of cis-2-penten-1-ol can also undergo intramolecular C-C bond formation. Amides derived from (Z)-2-pentenylamine undergo an intramolecular ene reaction. cdnsciencepub.com This is a concerted pericyclic reaction where the alkene of the pentenyl group acts as the "ene" component and a carbonyl group (or other suitable enophile) within the same molecule acts as the "enophile." Heating the (Z)-alkenyl amides leads to the formation of cis-substituted γ-lactam products stereospecifically. cdnsciencepub.com
Coupling Reactions: While not directly detailed for cis-2-penten-1-ol in the provided context, its derivatives are suitable substrates for modern cross-coupling reactions. For example, after conversion to a boronic ester, it could potentially participate in Suzuki-Miyaura coupling. chemie-brunschwig.chresearchgate.net Alternatively, conversion to a halide would make it a candidate for Stille, Grignard, or other transition-metal-catalyzed cross-coupling reactions that form C-C bonds. chemie-brunschwig.ch
Biological Activities and Biochemical Pathways Involving Cis 2 Penten 1 Ol
Role as a Volatile Compound in Biological Systems
Cis-2-Penten-1-ol is a volatile compound that contributes to the characteristic aroma and flavor of several plants and food products. nih.govchemicalbook.com It is recognized for its "green" aroma. chemicalbook.com
Mare's Milk Flavor Components
In mare's milk, cis-2-Penten-1-ol is considered a major component of fruity odors. mdpi.com The addition of sodium acetate (B1210297) and sodium butyrate (B1204436) to mare's milk can lead to an enrichment of several alcohols, including cis-2-Penten-1-ol. mdpi.com This suggests a link between the metabolism of short-chain fatty acids and the production of this flavor compound, contributing to a fresher and richer taste in the milk. mdpi.com
Tomato Fruit Flavor and Aroma Profile
Cis-2-Penten-1-ol is a volatile compound that positively contributes to the flavor and aroma liking of tomatoes. google.com Research has identified it as one of the key volatiles associated with consumer preference. google.com The concentration of cis-2-Penten-1-ol, along with other C5 volatiles, can be influenced by the expression of certain enzymes, such as hydroperoxide lyase, within the tomato fruit. frontiersin.org Quantitative trait loci (QTLs) affecting the emission of cis-2-Penten-1-ol have been identified on tomato chromosomes, indicating a genetic basis for its production. oup.comoup.com Studies have also shown that this compound can elicit electrophysiological responses in the antennae of the tomato pest Tuta absoluta, suggesting a role in plant-insect interactions. frontiersin.org
Table 1: Research Findings on cis-2-Penten-1-ol in Tomato Flavor
| Research Focus | Key Finding | Reference |
| Consumer Liking | Positively associated with taste and aroma liking. | google.com |
| Genetic Basis | QTLs affecting its emission have been mapped. | oup.comoup.com |
| Pest Interaction | Elicits electroantennogram responses in Tuta absoluta. | frontiersin.org |
| Biosynthesis | Levels are influenced by hydroperoxide lyase activity. | frontiersin.org |
Virgin Olive Oil Volatile Composition
Table 2: Presence of cis-2-Penten-1-ol in Different Olive Oil Cultivars
| Olive Cultivar | Presence of cis-2-Penten-1-ol | Reference |
| Koroneiki | Detected as part of the C5 alcohol fraction. | uliege.be |
| Arbequina | Detected as part of the C5 alcohol fraction. | uliege.be |
| Arbosana | Detected as part of the C5 alcohol fraction. | uliege.be |
| Chemlal | Detected and its levels vary with ripening. | tandfonline.com |
| Ogliarola Salentina | Higher levels in oil from nocturnally harvested olives. | researchgate.net |
Fruit Maturation and Volatilome Analysis
The analysis of volatile organic compounds (volatilome) during fruit maturation reveals changes in the concentration of various compounds, including cis-2-Penten-1-ol. In fresh-cut nectarines, for instance, the concentration of cis-2-Penten-1-ol was observed to increase during storage at 4°C, which may indicate the onset of chilling injury. mdpi.com In the Amazonian fruit Theobroma grandiflorum (copoazu), the volatilome changes significantly across different ripening stages, with alcohols being dominant in the overripe stage. mdpi.com This highlights the dynamic nature of volatile compound production during the ripening process. researchgate.net
Involvement in Metabolic Pathways
Cis-2-Penten-1-ol is primarily synthesized through the lipoxygenase (LOX) pathway. uliege.betubitak.gov.trmdpi.com This pathway involves the enzymatic oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids. tubitak.gov.trocl-journal.org The process is initiated by the enzyme lipoxygenase, which forms hydroperoxides from these fatty acids. mdpi.com These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce various volatile aldehydes and alcohols, including C5 compounds like cis-2-Penten-1-ol. tubitak.gov.trmdpi.com In tomatoes, it is specifically formed from the oxylipin pathway, which uses free unsaturated fatty acids. tubitak.gov.tr The downregulation of HPL in tomatoes has been shown to decrease C6 volatiles while increasing C5 volatiles like cis-2-Penten-1-ol. frontiersin.org In virgin olive oil, cis-2-penten-1-ol is one of the C5 volatile compounds derived from the lipoxygenase pathway acting on linolenic acid. researchgate.net
Lipid Degradation Pathways
cis-2-Penten-1-ol is a volatile compound that can be formed through the degradation of lipids, particularly polyunsaturated fatty acids. nih.gov This process is significant in the development of the flavor and aroma profiles of various food products. For instance, in fish noodles, alcohols like cis-2-penten-1-ol are primarily considered degradation products of fatty acid oxides or reduction products of carbonyl compounds. nih.gov The formation of these compounds often follows a free radical oxidation mechanism, which is initiated by the auto-oxidation and thermal oxidation of lipids. nih.gov During this process, fatty acids lose a hydrogen radical from an alkyl group, followed by the addition of oxygen and subsequent uptake of another hydrogen radical to form hydroperoxides. These hydroperoxides are unstable and can break down to form a variety of volatile compounds, including cis-2-penten-1-ol. nih.gov
In the context of virgin olive oil, the volatile fraction, which includes cis-2-penten-1-ol, is principally generated from the degradation of linoleic and linolenic acids. nih.gov These reactions are initiated when olives are crushed and continue during the malaxation process. nih.govresearchgate.net The desirable "green" and "fruity" notes in high-quality virgin olive oils are largely attributed to C5 and C6 volatile compounds, which include cis-2-penten-1-ol, that are produced through these lipid degradation pathways. mdpi.com
Lipoxygenase (LOX) Pathway and C5 Compound Formation
The lipoxygenase (LOX) pathway is a major biochemical route for the formation of volatile compounds in plants and is responsible for the generation of cis-2-penten-1-ol. nih.govitjfs.com This pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, which contain a cis,cis-1,4-pentadiene structure. nih.gov The LOX enzyme catalyzes the formation of hydroperoxides from these fatty acids. researchgate.net
Specifically, the formation of C5 compounds, including cis-2-penten-1-ol, from linolenic acid involves the 13-hydroperoxide. nih.gov An additional pathway, which is partly enzymatic, involves an alkoxyl radical derived from the linolenic acid hydroperoxide. nih.gov This radical can lead to the formation of C5 alcohols like cis-2-penten-1-ol and 1-penten-3-ol. nih.govmdpi.com These C5 alcohols can be further oxidized to produce C5 carbonyl compounds. nih.gov In virgin olive oils, cis-2-penten-1-ol is specifically derived from the LOX pathway acting on linolenic acid. ocl-journal.orgresearchgate.net The various enzymatic activities within the LOX pathway, including those of hydroperoxide lyase and alcohol dehydrogenase, ultimately determine the specific profile of volatile compounds, including the concentration of cis-2-penten-1-ol. researchgate.net
Relationship to Short-Chain Fatty Acid Metabolism
The metabolism of short-chain fatty acids (SCFAs) can influence the production of volatile compounds, including alcohols like cis-2-penten-1-ol. In a study on mare's milk, the addition of sodium acetate and sodium butyrate, which are SCFAs, led to an enrichment of several alcohols, including cis-2-penten-1-ol. mdpi.com It is suggested that SCFAs, after absorption, can be metabolized through various biochemical pathways, including gluconeogenesis. mdpi.com This can, in turn, affect the synthesis and metabolism of other flavor substances in milk. mdpi.com One proposed mechanism is that SCFAs can participate in the synthesis and metabolism of milk fat, enriching the pool of free fatty acids in the mammary gland, which are precursors for volatile compounds. mdpi.com
Role as a Pheromone or Kairomone Component
cis-2-Penten-1-ol has been identified as a component in the chemical communication systems of insects, where it can act as a pheromone or a kairomone. ebi.ac.ukplos.org Pheromones are chemical signals used for communication between individuals of the same species, while kairomones are semiochemicals that benefit the receiver but are disadvantageous to the emitter.
Specific Insect Responses to cis-2-Penten-1-ol
cis-2-Penten-1-ol has been shown to elicit specific behavioral responses in certain insect species. In the case of the fall webworm moth, Hyphantria cunea, a pest of mulberry trees (Morus alba), cis-2-penten-1-ol is released by intact and mechanically damaged leaves, but not by leaves damaged by herbivory. plos.org Research has demonstrated that cis-2-penten-1-ol can reduce the attraction of male H. cunea moths to sex pheromone lures. ebi.ac.ukplos.org This suggests that it may act as a repellent or an antagonist to the sex pheromone, potentially serving as a natural defense mechanism for the plant against this insect. plos.org
Further studies on H. cunea have shown that female moths are more sensitive to cis-2-penten-1-ol than males in electrophysiological response tests. mdpi.com When evaluating mating and oviposition behaviors, exposure to cis-2-penten-1-ol resulted in a significantly lower oviposition rate compared to a control and other plant volatiles like β-ocimene. mdpi.com This indicates that cis-2-penten-1-ol can negatively influence the reproductive behaviors of this invasive pest. mdpi.com
In another lepidopteran species, the rice leaffolder (Cnaphalocrocis medinalis), cis-2-penten-1-ol is among the many volatile compounds released from rice plants that can elicit electrophysiological responses in the antennae of the moths. researchgate.net
| Insect Species | Plant Source | Observed Effect of cis-2-Penten-1-ol |
| Hyphantria cunea (Fall Webworm Moth) | Morus alba (Mulberry) | Reduces male attraction to sex pheromones; decreases oviposition rate. ebi.ac.ukplos.orgmdpi.com |
| Cnaphalocrocis medinalis (Rice Leaffolder) | Oryza spp. (Rice) | Elicits electroantennogram responses. researchgate.net |
Other Biological Activities and Mechanisms of Action
cis-2-Penten-1-ol, a volatile organic compound (VOC), exhibits a range of biological activities, primarily related to its role in chemical ecology and atmospheric chemistry. nih.gov As a naturally occurring compound in various plants, it serves as a chemical messenger in interactions between plants and insects and displays potential as a biochemical reagent with antimicrobial properties. nih.govontosight.ai
One of the most well-documented biological roles of cis-2-penten-1-ol is its influence on insect behavior, particularly as a semiochemical. plos.orgmdpi.com Semiochemicals are signaling chemicals used in communication, and in the case of cis-2-penten-1-ol, it can act as an anti-attractant or repellent. Research on the invasive fall webworm moth, Hyphantria cunea, has demonstrated that this compound significantly affects the moth's response to sex pheromones. plos.orgnih.gov While certain herbivore-induced plant volatiles can enhance the attraction of male moths to female sex pheromones, cis-2-penten-1-ol has been shown to reduce this attraction. plos.orgnih.gov This suggests a mechanism where the compound interferes with the olfactory signals that guide male moths to potential mates.
Electrophysiological studies have confirmed that the antennae of H. cunea moths are sensitive to cis-2-penten-1-ol. mdpi.comfrontiersin.org Both male and female moths show electroantennogram (EAG) responses to the compound, with females generally exhibiting a stronger response. mdpi.comfrontiersin.org This indicates a direct interaction with olfactory receptors on the insect's antennae, which triggers a neural response that ultimately alters behavior. The precise mechanism of action at the receptor level, such as competitive binding or allosteric modulation of pheromone receptors, is a subject of ongoing research.
Beyond its role in insect communication, cis-2-penten-1-ol is recognized for its potential antimicrobial and antifungal properties. ontosight.ai While detailed mechanistic studies specifically on the cis-isomer are limited, related unsaturated alcohols are known to exert their antimicrobial effects by disrupting microbial cell membranes, which can lead to cell lysis and death. As an unsaturated alcohol, cis-2-penten-1-ol can participate in interactions with biological molecules, potentially modifying the structure and function of proteins and enzymes within microbial cells.
The compound is also involved in atmospheric chemical processes, which have indirect biological implications. As a biogenic volatile organic compound (BVOC) released by plants, it reacts in the troposphere with oxidants like ozone (O₃) and the nitrate (B79036) radical (NO₃). frontiersin.orgresearchgate.netresearchgate.net These reactions contribute to the formation of secondary organic aerosols and other atmospheric components. researchgate.net For instance, the ozonolysis of cis-2-penten-1-ol yields primary products such as glycolaldehyde (B1209225) and propanal, and secondary products including acetaldehyde, 2-hydroxypropanal, and methylglyoxal. researchgate.net
**Interactive Data Table: Effects of cis-2-Penten-1-ol on *Hyphantria cunea***
| Research Finding | Organism/System | Observed Effect | Quantitative Data | Reference |
| Electrophysiological Response | Hyphantria cunea (female antennae) | Stronger EAG response compared to males. | GLM, F1,54 = 49.3, p < 0.001 | mdpi.com |
| Electrophysiological Response | Hyphantria cunea (male antennae) | Dose-dependent EAG response; 10 µg and 100 µg elicited higher responses than 1 µg. | ANOVA, F3,28 = 19.89, p < 0.001 | mdpi.com |
| Behavioral Response (Mating) | Hyphantria cunea | Reduced mating rate compared to control and other volatiles. | Mating rate of 31% ± 7% vs. 38% ± 7% for control. | mdpi.com |
| Behavioral Response (Oviposition) | Hyphantria cunea | Reduced oviposition rate compared to control and other volatiles. | Oviposition rate of 15% ± 10% vs. 35% ± 13% for control. | mdpi.com |
| Behavioral Response (Attraction) | Hyphantria cunea (male moths) | Reduced attraction to sex pheromone lures in field trapping experiments. | Significantly decreased the attractiveness of the sex pheromone. | plos.orgnih.gov |
Computational Chemistry and Theoretical Studies on Cis 2 Penten 1 Ol
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics simulations are crucial for understanding the three-dimensional structure and flexibility of cis-2-Penten-1-ol, which in turn influence its physical and chemical properties.
Intermolecular forces are the attractions between neighboring molecules and are fundamental to understanding the physical properties of a substance. savemyexams.com For cis-2-Penten-1-ol, the primary intermolecular forces include London dispersion forces, dipole-dipole interactions, and, most significantly, hydrogen bonding. savemyexams.comresearchgate.net
The presence of a hydroxyl (-OH) group allows cis-2-Penten-1-ol to act as both a hydrogen bond donor (via the hydrogen atom of the -OH group) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom). savemyexams.com Hydrogen bonds are the strongest type of intermolecular force and significantly impact properties like boiling point and solubility. savemyexams.com The ability of cis-2-Penten-1-ol to form hydrogen bonds is a key aspect of its chemical behavior. In the gas-phase reaction with OH radicals, the formation of a hydrogen-bonded complex between the radical and the alcohol's oxygenated functional group facilitates the reaction. researchgate.net Theoretical studies on related unsaturated compounds have shown that loosely bound van der Waals complexes involving hydrogen bonding are formed as initial reaction steps. researchgate.net
Potential Energy Surface Mapping
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful toolkit for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like cis-2-Penten-1-ol.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules. It has been applied to investigate the reactions of cis-2-Penten-1-ol and related compounds. For instance, DFT calculations have been used to explore the ozonolysis of cis-2-penten-1-ol, helping to understand the reaction mechanism and the formation of oxidation products. researchgate.netresearchgate.net DFT has also been employed to predict physicochemical properties of similar compounds, such as partition coefficients (logP) and vapor pressures. In studies of the atmospheric reactions of pentenols, DFT-based quantum calculations have been used to evaluate experimental data and gain insight into the formation mechanisms and structures of oxidation products. researchgate.net
Quantum chemical calculations are instrumental in characterizing the short-lived intermediates and high-energy transition states that occur during chemical reactions. In the study of the reaction of cis-2-Penten-1-ol with ozone, computational methods based on quantum chemical theory were used to characterize the intermediates, transition states, and subsequent formation of reaction products. researchgate.netresearchgate.net Similarly, in the reaction of (Z)-2-penten-1-ol with chlorine atoms, a theoretical study at the QCISD(T)6-311G//MP2/6-311G level was conducted to understand the reaction mechanism. researchgate.net The verification of these calculated stationary points as authentic transition structures is typically achieved through vibrational analysis, where the existence of a single imaginary harmonic vibrational frequency confirms the transition state. psu.edu
Computational methods can predict various electronic and vibrational properties of molecules. For cis-2-Penten-1-ol, these predictions can be compared with experimental data to validate the computational models. The prediction of electronic properties is valuable for understanding reactivity, while predicted vibrational spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra. acs.org For example, in the study of the ozonolysis of cis-2-penten-1-ol, theoretical calculations were used alongside experimental techniques like FTIR spectrometry. researchgate.net While specific detailed predictions for cis-2-Penten-1-ol are not abundant in the provided search results, the methodology is well-established. For instance, a combined theoretical and experimental investigation on a different molecule, poly (hexamethylene biguanide) hydrochloride, successfully predicted its electronic and vibrational properties. acs.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. pku.edu.cn
For aliphatic compounds like cis-2-penten-1-ol, the energy of the LUMO has been used in conjunction with other descriptors to model and predict their toxicological properties. researchgate.net Specifically, in a study on the toxicity of various aliphatic compounds towards Tetrahymena pyriformis, the LUMO energy of cis-2-penten-1-ol was calculated as part of a dataset to develop quantitative structure-activity relationship (QSAR) models. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for cis-2-Penten-1-ol
| Descriptor | Value |
|---|---|
| Energy of LUMO (ELUMO) | 0.1490 au |
Source: researchgate.net
This data is instrumental in computational models that correlate electronic structure with biological activity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It examines interactions between filled (donor) and empty (acceptor) orbitals to understand charge delocalization and hyperconjugative stability. icm.edu.plresearchgate.net
Reaction Pathway Modeling and Energy Barriers
Computational chemistry plays a vital role in modeling reaction pathways and calculating the associated energy barriers, providing insights into reaction mechanisms and kinetics. researchgate.net Theoretical studies on the atmospheric reactions of unsaturated alcohols like cis-2-penten-1-ol have been conducted to understand their degradation pathways. researchgate.netresearchgate.net
For instance, the reaction of cis-2-penten-1-ol with ozone has been a subject of theoretical investigation. researchgate.net Quantum chemical theory has been used to characterize the intermediates and transition states involved in these reactions. researchgate.netmdpi.com Such studies often employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. univ-orleans.fr
In a study on the atmospheric chemistry of this compound, the Arrhenius expression for its reaction with ozone was determined, which includes the activation energy derived from temperature-dependent rate constants. researchgate.net
Table 2: Arrhenius Expression for the Reaction of cis-2-Penten-1-ol with Ozone
| Reaction | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| cis-2-Penten-1-ol + O₃ | (2.32 ± 1.94) × 10⁻¹⁵ exp(– (902 ± 265) / T) |
Source: researchgate.net
Furthermore, theoretical investigations into the reactions of pentanol (B124592) radicals have detailed the decomposition and isomerization pathways, calculating barrier heights for various product formations. univ-orleans.fr For example, the decomposition of a pentan-2-ol radical to form 2-pentene (B8815676) and a hydroxyl radical has a calculated barrier height of 26.3 kcal/mol. univ-orleans.fr While this is for a different isomer, it demonstrates the type of data generated through reaction pathway modeling.
Similarly, the [3+2] cycloaddition reaction of benzonitrile (B105546) oxide to trans-2-penten-1-ol (B74409) has been investigated using DFT, determining the activation energies and Gibbs free energies for the formation of different products. researchgate.net These computational approaches are essential for predicting reaction outcomes and understanding mechanistic details that are often difficult to probe experimentally. researchgate.netresearchgate.net
Advanced Analytical Techniques for the Study of Cis 2 Penten 1 Ol
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile compounds like cis-2-penten-1-ol. This technique provides enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, which is particularly advantageous when analyzing complex samples where matrix interference can be a significant issue.
In studies of volatile organic compounds (VOCs) in food and beverages, GC-MS is a fundamental technique. For instance, in the analysis of wine volatiles, GC-MS has been instrumental in identifying numerous compounds, including alcohols like cis-2-penten-1-ol. fmach.itmdpi.com The typical methodology involves a gas chromatograph equipped with a capillary column, such as a DB-WAX column, which separates the volatile compounds based on their boiling points and polarities. sciopen.com The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. unar.ac.id
The use of tandem mass spectrometry (MS/MS) further refines this process by selecting a specific precursor ion from the initial mass spectrum and subjecting it to a second stage of fragmentation, creating a product ion spectrum. This two-stage filtering process significantly reduces noise and enhances the signal for the target analyte, allowing for more accurate quantification and identification, even at trace levels. While specific GC-MS/MS studies focusing solely on cis-2-penten-1-ol are not extensively detailed in the provided results, the principles of the technique are widely applied to the analysis of analogous volatile compounds in various matrices. sciopen.comunar.ac.id
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas chromatography-ion mobility spectrometry (GC-IMS) is an increasingly popular technique for the analysis of volatile compounds. It couples the separation power of gas chromatography with the additional dimension of separation provided by ion mobility spectrometry, which separates ions based on their size, shape, and charge in a drift tube under an electric field. This results in improved accuracy and sensitivity for flavor detection. sciopen.com
HS-GC-IMS has been successfully applied to analyze volatile components in various food products. For example, in the study of shrimp paste fermentation, HS-GC-IMS was used alongside other techniques to monitor the changes in volatile compounds, including cis-2-penten-1-ol. sciopen.com Similarly, it has been used to analyze the volatile fraction of olive oil and to differentiate between olive oil qualities. mdpi.com In the analysis of air-dried hairtail, HS-GC-IMS identified 75 volatile organic compounds, with the intensity of (Z)-2-penten-1-ol increasing with drying time. frontiersin.orgnih.gov
A key advantage of GC-IMS is its ability to operate at atmospheric pressure and provide rapid analysis. nih.gov However, one limitation can be the size of its compound library for identification. sciopen.com Despite this, the combination of GC retention time and IMS drift time creates a unique two-dimensional fingerprint for each compound, enhancing the reliability of identification.
Table 1: Application of GC-IMS in Food Analysis for cis-2-Penten-1-ol *
| Food Product | Key Findings Related to cis-2-Penten-1-ol | Reference |
|---|---|---|
| Shrimp Paste | Detected as a volatile component during fermentation. | sciopen.com |
| Olive Oil | Identified in the volatile fraction, but not detected by HS-GC-IMS in one study comparing it to HS-GC-MS. | mdpi.com |
| Air-Dried Hairtail | Intensity increased with air-drying time. | frontiersin.orgnih.gov |
| Iberian Pig Ham | Identified as a volatile compound during the curing process. | uco.es |
Solid-Phase Microextraction (SPME) Coupled Techniques
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. mdpi.com It is commonly coupled with GC-MS for the analysis of compounds like cis-2-penten-1-ol. researchgate.net The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample (either in the headspace or by direct immersion). mdpi.com Analytes partition from the sample matrix onto the fiber coating and are then thermally desorbed in the hot injection port of the gas chromatograph.
The choice of fiber coating is critical for the selective extraction of target analytes. For volatile compounds in olive oil, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to extract compounds with a range of polarities. nih.gov SPME has been employed in the analysis of cis-2-penten-1-ol in various food products, including olive oil, wine, and fish. fmach.itnih.govthegoodscentscompany.com
Recent advancements include the development of thin-film SPME (TF-SPME), which offers a larger surface area and volume of extraction phase compared to traditional fibers, potentially leading to higher extraction efficiency and sensitivity. nih.gov
Table 2: SPME Fiber Types and Applications for cis-2-Penten-1-ol Analysis
| Fiber Coating | Application | Reference |
|---|---|---|
| DVB/CAR/PDMS | Extraction of volatile compounds from wine and olive oil. | fmach.itnih.gov |
| Not specified | Analysis of ozonolysis products of cis-2-penten-1-ol. | researchgate.net |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is a highly powerful analytical technique for the in-depth characterization of complex volatile profiles. fmach.it It utilizes two columns of different polarities connected by a modulator, which significantly enhances separation efficiency and sensitivity compared to conventional one-dimensional GC. fmach.itives-openscience.eu This allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. nih.gov
GCxGC-TOFMS has been successfully applied to the analysis of volatile compounds in wine, where it enabled the identification of 317 aroma compounds, including an isomer of cis-2-penten-1-ol. mdpi.com The technique's superior peak capacity allows for the clear delineation of homologous compound series in the 2D chromatogram, which aids in the identification of isomers. mdpi.com In a study on Croatian monovarietal red wines, GCxGC-TOFMS identified 209 volatiles, with cis-2-penten-1-ol being one of the compounds detected. fmach.it
The high data acquisition rate of TOFMS is essential for accurately reconstructing the very narrow peaks generated in the second dimension of GCxGC. mdpi.com This combination of advanced separation and detection makes GCxGC-TOFMS an unparalleled tool for volatilomics research. nih.gov
Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer) and an olfactometry port, where a trained analyst sniffs the eluting compounds and describes their odor. This allows for the direct correlation of specific chemical compounds with their sensory impact.
Spectroscopic Methods (e.g., FT-IR, SERS) for Structural and Interaction Analysis
Spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy provide valuable information about the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrations of its chemical bonds. For cis-2-penten-1-ol, characteristic absorptions would be expected for the O-H stretch of the alcohol group, the C=C stretch of the alkene, and the C-H stretches of the alkyl chain. The NIST Chemistry WebBook provides an infrared spectrum for this compound, which serves as a reference for its structural confirmation. nist.govnih.gov
In a study on the gas-phase ozonolysis of cis-2-penten-1-ol, FT-IR spectroscopy was used in situ to identify and quantify the reaction products. researchgate.net While FT-IR is a powerful tool for structural elucidation, its application in complex mixtures can be challenging due to overlapping signals. However, it can be used as a rapid and economic method for quality control and adulteration detection in products like olive oil, where cis-2-penten-1-ol is a component. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) is another vibrational spectroscopy technique that can provide highly sensitive and specific information about molecules adsorbed on or near the surface of plasmonic nanostructures. While no specific SERS studies on cis-2-penten-1-ol were found in the search results, the technique holds potential for studying the interactions of this molecule at interfaces, which could be relevant in various applications.
Untargeted Metabolomics and Volatilomics Approaches
Untargeted metabolomics and volatilomics have emerged as powerful techniques for the comprehensive analysis of volatile organic compounds (VOCs), including cis-2-penten-1-ol, in various complex matrices. These approaches aim to capture a broad snapshot of the volatile and semi-volatile compounds present in a sample without preconceived bias, offering insights into metabolic pathways and quality markers.
Volatilomics, a subfield of metabolomics, specifically focuses on the analysis of the entire set of volatile organic compounds emitted by an organism or a substance. This is particularly relevant for cis-2-penten-1-ol, a known volatile compound contributing to the aroma profile of numerous foods and plants. nih.gov The non-invasive and rapid nature of volatilomics makes it a valuable tool in food science for quality control, authenticity assessment, and monitoring of changes during processing and storage. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in untargeted volatilomics. Headspace-GC-MS (HS-GC-MS) is frequently employed for the analysis of volatiles in samples such as virgin olive oil, where cis-2-penten-1-ol has been identified as a characteristic VOC. mdpi.com In such studies, the headspace above the sample, containing the emitted volatiles, is injected into the GC-MS system for separation and identification. The identification of compounds like cis-2-penten-1-ol is typically confirmed by comparing their mass spectra and retention times with those of authentic standards and by matching with spectral libraries like NIST. mdpi.commdpi.com
Untargeted metabolomics studies on food products like oolong tea have demonstrated the dynamic changes in VOCs, including green leaf volatiles (GLVs) such as cis-3-hexen-1-ol (B126655) and 1-hexanol, during processing. researchgate.net While not always the primary focus, cis-2-penten-1-ol is often detected in these broad-spectrum analyses. For instance, in the study of fermented table olives, an untargeted volatilomic approach revealed correlations between the microbial profile and the volatile composition, where cis-2-penten-1-ol was associated with the presence of Lactobacillus pentosus LPG1. explorationpub.com This highlights the utility of untargeted approaches in understanding the biochemical origins of such compounds.
The application of these untargeted methods allows for the discovery of potential biomarkers. For example, the accumulation of cis-2-penten-1-ol and other alcohols in nectarines during cold storage has been suggested as a possible indicator of chilling injury. researchgate.net Similarly, its presence in tea and safflower could make it a potential biomarker for the consumption of these products. foodb.ca
Data Triangulation and Multivariate Statistical Analysis
The large and complex datasets generated by untargeted metabolomics and volatilomics necessitate the use of advanced data analysis techniques for meaningful interpretation. Data triangulation and multivariate statistical analysis are crucial for extracting valuable information from the comprehensive volatile profiles that include cis-2-penten-1-ol.
Multivariate statistical analysis methods are widely applied to discern patterns and relationships within the high-dimensional data from volatilomic studies. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to classify samples and identify the compounds responsible for the differentiation. For instance, in the analysis of volatile compounds in different olive oil varieties, these methods can be used to distinguish between samples based on their VOC profiles, which include cis-2-penten-1-ol. mdpi.com
In a study on the volatile compounds of copoazu fruit at different ripening stages, a heatmap was generated using the concentrations of significant VOCs to visualize clustering patterns. mdpi.com This type of analysis helps to identify which compounds, potentially including cis-2-penten-1-ol, are most influential at each stage. Such analyses are critical for understanding the biochemical changes that occur during fruit ripening and how they affect the final aroma profile.
Data triangulation involves the integration of data from multiple analytical platforms or different experimental approaches to enhance the confidence in the results and gain a more comprehensive understanding. In the context of cis-2-penten-1-ol research, this could involve combining data from GC-MS-based volatilomics with data from other "omics" technologies like metagenomics. An example of this is the study of fermented table olives, where the integration of volatilomic and metagenomic data helped to establish a link between the microbiota and the volatile profile. explorationpub.com This integrated approach provided a more complete picture of how microbial activity influences the presence of compounds like cis-2-penten-1-ol.
The combination of different analytical techniques, such as HS-GC-MS and HS-GC-IMS (Ion Mobility Spectrometry), can also be considered a form of data triangulation. mdpi.com While one technique might excel in separation and identification (GC-MS), another might offer advantages in speed and sensitivity for certain compounds. By combining the outputs, a more robust and comprehensive characterization of the volatilome can be achieved.
Applications and Potential of Cis 2 Penten 1 Ol in Specialized Fields
Flavor and Fragrance Industry Applications
Cis-2-Penten-1-ol is widely utilized as a flavoring agent and fragrance ingredient. chemimpex.comguidechem.com Its distinct fruity and floral scent contributes to the aromatic profiles of a diverse range of products, including perfumes, colognes, cosmetics, shampoos, soaps, and detergents. thp.atdatainsightsmarket.comnih.gov The compound's ability to impart green, fruity, and floral notes makes it a valuable component in the creation of various scents. myskinrecipes.com In the food and beverage sector, it is used to enhance the aroma and taste of products, with a flavor profile described as reminiscent of banana. guidechem.comthermofisher.comfishersci.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated cis-2-Penten-1-ol and determined that it poses no safety concern at current levels of intake when used as a flavoring agent. nih.gov
Table 1: Sensory Profile of cis-2-Penten-1-ol
| Attribute | Description |
|---|---|
| Odor | Fruity, floral, green, diffusive thp.atnih.govmyskinrecipes.com |
| Flavor | Banana, Green, Rubber nih.govthermofisher.com |
Pharmaceutical and Agrochemical Intermediates
Beyond its sensory applications, cis-2-Penten-1-ol serves as a crucial intermediate in the synthesis of other organic compounds. guidechem.comchemimpex.comguidechem.com Its molecular structure, featuring both a double bond and a hydroxyl group, allows it to participate in a variety of chemical reactions. guidechem.com This reactivity makes it a valuable building block in the development of new pharmaceuticals and agrochemicals. chemimpex.com In the pharmaceutical industry, it is used in the synthesis of new medications. chemimpex.com For instance, it is used in the preparation of 1-bromo-pent-2-ene (B12366868) through a reaction with phosphorus tribromide and pyridine. thermofisher.comfishersci.com In the agrochemical sector, it is involved in the formulation of products aimed at improving crop protection and yield. chemimpex.com Research has also explored the role of its isomer, trans-2-Penten-1-ol (B74409), as a starting material in the synthesis of compounds for the pharmaceutical and agrochemical industries.
Research on Plant Volatile Emissions
Cis-2-Penten-1-ol is a naturally occurring volatile organic compound (VOC) found in a variety of plants, fruits, and vegetables, including green tea, virgin olive oil, broccoli, and certain tomato and Brassicaceae species. thp.atnih.govnih.govmdpi.com It is recognized as a green leaf volatile (GLV), a class of compounds released by plants in response to tissue damage. researchgate.net The study of such plant volatile emissions is a significant area of research, as these compounds play roles in plant defense, communication, and atmospheric chemistry. researchgate.net
Research has identified cis-2-Penten-1-ol in the wound-induced emissions of plants. researchgate.net For example, studies on the fall webworm moth (Hyphantria cunea), an invasive pest, have investigated the influence of mulberry leaf volatiles, including cis-2-Penten-1-ol. semanticscholar.orgplos.org While some herbivore-induced plant volatiles can attract pests, cis-2-penten-1-ol, which is released by intact and mechanically damaged leaves but not by herbivore-damaged leaves, has been shown to substantially decrease the attractiveness of sex pheromones to male moths in field experiments. plos.org This suggests a role for the compound in plant defense mechanisms. plos.org
Table 2: Selected Research Findings on cis-2-Penten-1-ol in Plant Volatiles
| Research Area | Key Finding |
|---|---|
| Pest-Plant Interaction | cis-2-Penten-1-ol from mulberry leaves decreased the attraction of male Hyphantria cunea moths to sex pheromones. plos.org |
| Biogenic VOC Studies | Identified as a C5 compound in the wound-induced emissions of various plants, contributing to the understanding of atmospheric chemistry. researchgate.net |
| Food Science | Its presence and concentration can be influenced by processing conditions, such as malaxation temperature, in the production of extra virgin olive oil. researchgate.net |
Development of Chemical Standards and Reference Materials
The availability of cis-2-Penten-1-ol in various purity grades, such as 95% and 97%, allows for its use as a chemical standard and reference material in analytical chemistry. datainsightsmarket.comfishersci.comsigmaaldrich.com High-purity grades are particularly important for sensitive applications to ensure the accuracy and reliability of experimental results. datainsightsmarket.com It is used as a biochemical reagent for life science research. medchemexpress.commedchemexpress.com As a reference material, it aids in the identification and quantification of this compound in complex mixtures, such as in the analysis of food aromas or plant volatile samples.
Role in Industrial Processes and Optimization
In industrial settings, cis-2-Penten-1-ol is used as a starting material and intermediate in various organic syntheses. guidechem.comguidechem.com Its utility extends to the production of specialty polymers, where it can enhance properties like flexibility and durability. chemimpex.com The optimization of processes involving cis-2-Penten-1-ol is crucial for efficiency and product quality. For example, in the production of extra virgin olive oil, the concentration of volatile compounds, including cis-2-penten-1-ol, is affected by process parameters like the malaxation temperature and the crusher hole diameter. researchgate.net Understanding these relationships allows producers to manipulate conditions to achieve a desired sensory profile in the final product. researchgate.net Furthermore, its isomer, cis-2-pentene, is used as a polymerization inhibitor and a solvent in organic synthesis. nih.gov
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| cis-2-Penten-1-ol | 5364919 |
| 1-Penten-3-ol | 15832 |
| cis-3-Hexenal | 5281167 |
| cis-3-Hexenol | 17094 |
| cis-3-Hexenyl acetate (B1210297) | 16238 |
| trans-2-Hexenal | 5281168 |
| 1-bromo-pent-2-ene | 5355609 |
| Phosphorus tribromide | 25418 |
| Pyridine | 1049 |
| trans-2-Penten-1-ol | 5364920 |
| β-ocimene | 5281553 |
| Hexanal | 6184 |
| 1-Penten-3-one | 80231 |
| cis-2-Pentene | 5326160 |
| 1-Hexanol | 8103 |
| trans-3-Hexen-1-ol | 5281170 |
| 2-Methyl-2-pentenal | 5315579 |
| cis-4-Heptenal | 5351865 |
| trans-2-Pentenal | 5315577 |
| trans,trans-2,4-Heptadienal | 13628731 |
| trans-6-Nonenal | 643719 |
| trans-2-Octenal | 5318395 |
| 6-Methyl-5-hepten-2-one | 6987 |
| 3-Pentanone | 7899 |
| trans-2-Hexen-1-ol | 5281169 |
| cis-3-Hexenyl isovalerate | 5318721 |
| trans-2-butenal | 5280829 |
| trans,cis-2,4-Heptadienal | 5351868 |
| Hexanoic acid | 8892 |
| Nonanoic acid | 8158 |
| Octanal | 454 |
| β-ionone | 638014 |
| β-damascenone | 5373801 |
| Methyl jasmonate | 5281984 |
| 2-Phenylacetaldehyde | 998 |
| 2-Phenylethanol | 6054 |
| 1-Nitro-2-phenylethane | 79043 |
| Lycopene | 446925 |
| Linolenic acid | 5280934 |
| Linoleic acid | 5280450 |
| Acetic acid | 176 |
| Heptanal | 6377 |
| Octane | 356 |
| Propionic acid | 1032 |
| 2-Methylbutanal | 7882 |
| 2-Methylpropanoic acid | 6560 |
| Ethyl butanoate | 7762 |
| trans,trans-2,6-Nonadienal | 5318731 |
Future Directions and Emerging Research Avenues
Integrated Omics Approaches for Comprehensive Pathway Elucidation
The biosynthesis of C5 volatile compounds like cis-2-Penten-1-ol in plants is a complex process that researchers are beginning to unravel with the help of integrated "omics" technologies. annualreviews.orgnih.gov The integration of metabolomics (the study of metabolites) and transcriptomics (the study of gene expression) is a powerful strategy for discovering new genes that control specific metabolic pathways. annualreviews.org
In tomato flavor studies, for instance, this integrated approach has provided significant insights. Research has shown that the tomato 13-lipoxygenase (TomLoxC) is a key enzyme in the production of C5 and C6 volatiles. nih.govfrontiersin.org Reducing the expression of the gene encoding TomLoxC resulted in lower levels of several compounds, including (Z)-2-penten-1-ol. nih.govfrontiersin.org Conversely, decreasing the activity of another enzyme, a hydroperoxide lyase (HPL), was found to reduce C6 volatile compounds while increasing the levels of C5 volatiles. nih.govfrontiersin.org
These findings demonstrate that multi-omics analyses can effectively identify the genetic and biochemical steps responsible for producing specific flavor and aroma compounds. Future research will likely apply these comprehensive systems biology approaches to a wider range of plants and microorganisms that produce cis-2-Penten-1-ol. This will enable a more complete understanding of its biosynthetic and metabolic pathways, potentially leading to methods for manipulating its production for agricultural and industrial purposes. explorationpub.com
Development of Novel Enantioselective Catalysts for cis-2-Penten-1-ol Synthesis
Cis-2-Penten-1-ol is a valuable starting material (a chiral building block) for the synthesis of more complex molecules, particularly in the creation of enantiomerically pure compounds. Enantioselective synthesis—a process that produces one specific stereoisomer (or enantiomer) of a chiral molecule—is critical in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities.
Researchers have utilized cis-2-Penten-1-ol in well-established enantioselective reactions, such as the Sharpless asymmetric epoxidation, to produce chiral epoxides. researchgate.netx-mol.com These epoxides are versatile intermediates for further chemical synthesis. Moreover, general catalytic methods for creating a wide range of chiral alcohols with very high enantiomeric purity (≥99% ee) have been developed, such as processes that combine Zirconium-catalyzed Asymmetric Carbo-alumination (ZACA) with lipase-catalyzed acetylation. jst.go.jp
The future in this area points toward the development of novel catalysts that can directly synthesize the chiral forms of cis-2-Penten-1-ol itself or its derivatives with high efficiency and selectivity. The focus will be on creating catalytic systems that are not only highly enantioselective but also economically viable and environmentally friendly, moving away from stoichiometric reagents to more sustainable catalytic alternatives.
Advanced Computational Modeling of Complex Biological Interactions
Computational chemistry is becoming an indispensable tool for understanding the mechanisms of chemical reactions and biological interactions at the molecular level. For compounds like cis-2-Penten-1-ol and its isomers, computational modeling provides insights that are often difficult to obtain through experimental methods alone.
For example, Density Functional Theory (DFT) has been used to study the reaction mechanisms and regioselectivity of the [3+2] cycloaddition reactions of trans-2-penten-1-ol (B74409). researchgate.net Such studies help predict how the molecule will react under various conditions.
More directly, the atmospheric chemistry of cis-2-Penten-1-ol has been investigated using computational methods based on quantum chemical theory. researchgate.netresearchgate.net These theoretical studies help to characterize the short-lived intermediates and transition states that form as the compound reacts in the atmosphere, providing crucial data for atmospheric models. researchgate.netresearchgate.net Future research will likely employ more advanced computational models to simulate the interaction of cis-2-Penten-1-ol with biological targets, such as olfactory receptors or enzymes, to better understand its role as a flavor compound and signaling molecule.
Exploration of cis-2-Penten-1-ol in New Biological Systems
Cis-2-Penten-1-ol is recognized as a "green leaf volatile" (GLV), a class of compounds released by plants when they are damaged. researchgate.net It is a naturally occurring compound found in a variety of plants, including green tea, broccoli, and virgin olive oil, and has also been identified as a human and mammalian metabolite. nih.govebi.ac.uk
Emerging research is uncovering its specific roles in complex ecological interactions. In studies involving the invasive fall webworm moth (Hyphantria cunea) and its host, the mulberry tree (Morus alba), cis-2-penten-1-ol was found to be released by intact and mechanically damaged leaves, but not by leaves damaged by the moth's feeding. plos.org Interestingly, when used in traps, this compound reduced the capture rate of male moths that were attracted to sex pheromones, suggesting it may act as a deterrent or repellent in this context. ebi.ac.ukplos.org
Beyond insect interactions, cis-2-Penten-1-ol contributes to the sensory profile of foods. It has been associated with the bitter taste perception in virgin olive oils. researchgate.net Future studies will likely explore its presence and function in a wider array of biological systems, from microbial communities to its role as a biogenic volatile organic compound (BVOC) that influences atmospheric chemistry. researchgate.net
Sustainable and Green Chemistry Approaches to Production and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For industrially relevant compounds like cis-2-Penten-1-ol, developing sustainable production methods is a key research goal.
A promising development in this area is the use of nanoparticle catalysts for chemical transformations. One study demonstrated the effective hydrogenation of cis-2-Penten-1-ol to 1-pentanol (B3423595) using palladium and platinum nanoparticles in an aqueous system. rsc.org This approach is considered "green" because it uses water as a solvent instead of volatile organic solvents and employs efficient catalysts. rsc.org Furthermore, the broader context of the research is to convert glycerol, a low-cost byproduct of biodiesel production, into more valuable chemicals like allyl alcohols, which can then be hydrogenated. rsc.org
Q & A
Q. What are the key physicochemical properties of cis-2-penten-1-ol relevant to experimental handling?
cis-2-Penten-1-ol is a volatile liquid with a boiling point of 138°C, density of 0.853 g/mL (25°C), and refractive index n20/D 1.437. Its vapor density (>1) indicates it will accumulate in low-ventilation areas, requiring careful handling to avoid flammability or inhalation risks. Structural characterization via SMILES ([H]\C(CC)=C/[H]CO) and InChIKey (BTSIZIIPFNVMHF-ARJAWSKDSA-N) confirms its stereochemistry, critical for reproducibility in synthetic or ecological studies .
Q. How is cis-2-penten-1-ol synthesized and characterized for purity in laboratory settings?
Synthesis typically involves stereoselective reduction of α,β-unsaturated aldehydes or enzymatic resolution. Purity is verified using gas chromatography (GC) with polar stationary phases (e.g., Carbowax) and corroborated via refractive index and NMR. For publications, the Beilstein Journal of Organic Chemistry mandates reporting retention times, column specifications, and purity thresholds (≥95%) in the Experimental section, with detailed protocols in supplementary materials .
Advanced Research Questions
Q. How can gas chromatography (GC) with water stationary phases optimize the separation of cis-2-penten-1-ol from structural isomers?
Water stationary phases achieve selectivity (α ≈ 1.1) for cis/trans and positional isomers like 4-penten-1-ol. At 95°C, cis-2-penten-1-ol elutes before 4-penten-1-ol with a resolution of 0.8. This contrasts with Ag⁺-modified reversed-phase liquid chromatography, which fails to resolve conjugated isomers. Method optimization includes temperature gradients (e.g., 95–110°C) and column length adjustments (e.g., 11 m vs. 30 m Carbowax) to balance resolution and analysis time .
Q. What methodologies are used to study the reaction kinetics of cis-2-penten-1-ol with atmospheric radicals like NO₃?
Relative rate techniques in gas-phase studies quantify reaction rates by competing cis-2-penten-1-ol against reference compounds (e.g., isoprene) under controlled NO₃ radical concentrations. Rate constants (k) are derived via FTIR or mass spectrometry. Discrepancies in reported k values require validation against temperature, pressure, and radical source conditions .
Q. How does cis-2-penten-1-ol influence the behavioral response of male moths in ecological studies?
In field trapping experiments, cis-2-penten-1-ol reduces male Hyphantria cunea moth attraction to pheromone traps by 40–60%, suggesting its role as a repellent or sensory disruptor. Electrophysiological assays (EAG) and wind tunnel experiments quantify dose-dependent antennal responses and flight behavior. Controls must include solvent blanks and isomer-specific comparisons (e.g., trans-2-penten-1-ol) to isolate bioactivity .
Q. How should researchers address discrepancies in reported reaction rates of cis-2-penten-1-ol under varying experimental conditions?
Contradictions in kinetic data (e.g., NO₃ reaction rates) are resolved by standardizing radical generation methods (e.g., NO₂ photolysis vs. thermal decomposition) and validating instrumentation (e.g., cavity ring-down spectroscopy). Meta-analyses should account for temperature (±5°C), humidity (±10% RH), and isomer purity (≥97%) using the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize replicable studies .
What frameworks guide the formulation of rigorous research questions for studies involving cis-2-penten-1-ol?
The PICOT framework (Population: e.g., insect species; Intervention: cis-2-penten-1-ol exposure; Comparison: untreated controls; Outcome: behavioral inhibition; Time: 24-hr trials) ensures hypothesis specificity. For analytical studies, the FINER criteria emphasize methodological novelty (e.g., water-phase GC) and relevance to atmospheric or ecological models .
Methodological Best Practices
- Reproducibility : Document column specifications (e.g., 11 m water stationary phase), temperature programs, and purity thresholds in supplemental materials .
- Data Validation : Use isomer-specific standards (e.g., trans-2-penten-1-ol) and spike-recovery tests (≥90% recovery) in GC-MS analyses .
- Ethical Reporting : Disclose conflicts of interest (e.g., commercial standard providers) and cite primary literature over non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
